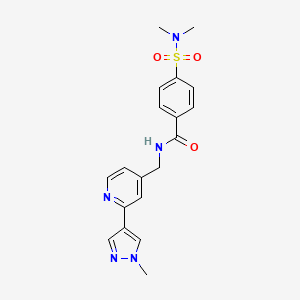
4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with pyrazole moieties that exhibit biological activity, such as antiproliferative effects and enzyme inhibition.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the reaction of a suitable benzaldehyde with an amine in the presence of a catalyst or under specific conditions such as microwave irradiation. For example, the synthesis of a pyrazolo[3,4-b]pyridine system was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation . This method could potentially be adapted for the synthesis of 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by the presence of a benzamide moiety and a pyrazole ring. In the case of the compound mentioned in paper , the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lies in one plane, indicating a degree of planarity that could be relevant for the binding to biological targets. The intermolecular hydrogen bonds in this compound form infinite chains, which could also be a feature in the molecular structure of 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often as a result of their functional groups. The presence of a pyrazole ring can influence the reactivity of the benzamide moiety. For instance, the antiproliferative benzamide derivatives discussed in paper are capable of modulating autophagy by interfering with mTORC1 reactivation. This suggests that the chemical structure of 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide may allow it to engage in similar biological reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall polarity can affect properties such as solubility, melting point, and biological activity. The compounds in paper were screened for their inhibitory potential against various enzymes, indicating that these properties are crucial for their biological applications. The same principles would apply to the analysis of the physical and chemical properties of 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide.
Applications De Recherche Scientifique
Antioxidant, Antitumor, and Antimicrobial Activities
- Antioxidant Activity : Studies have shown that derivatives of pyrazolopyridine, closely related to the chemical structure , exhibit significant antioxidant activities. Compounds like these have been tested using assays such as the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay, with some showing high antioxidant potential (El‐Borai et al., 2013).
- Antitumor Activity : Pyrazolopyridine derivatives have also been evaluated for their antitumor properties. In particular, certain compounds have shown high antitumor activity against liver and breast cell lines, highlighting their potential in cancer research and therapy (El‐Borai et al., 2013).
- Antimicrobial Activity : These compounds have also been screened for their antimicrobial properties. Some have shown activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity, suggesting their utility in developing new antimicrobial agents (El‐Borai et al., 2013).
Synthesis and Characterization
- Synthesis Techniques : Various studies have explored the synthesis of related pyrazolopyridine compounds using methods like microwave-assisted synthesis. These techniques are crucial in developing efficient and scalable processes for producing these compounds (El‐Borai et al., 2013).
- Structural Analysis : The structural and supramolecular aspects of related compounds have been extensively analyzed. This includes studies on crystal structures, which are essential for understanding the chemical and physical properties of these compounds (Fang et al., 2020).
Potential in Drug Chemistry
- Binding to Protein Targets : Some studies have focused on the ability of these compounds to bind to specific protein targets, which is a crucial aspect in drug discovery and development. This includes exploring their interactions with enzymes and receptors, which can lead to potential therapeutic applications (Saeed et al., 2015).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-6-4-15(5-7-17)19(25)21-11-14-8-9-20-18(10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDQQVEGUKCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

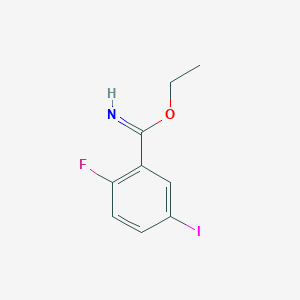
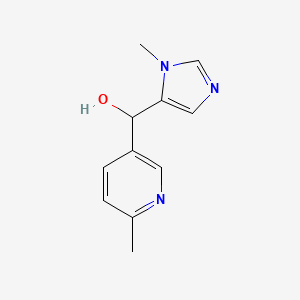
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)
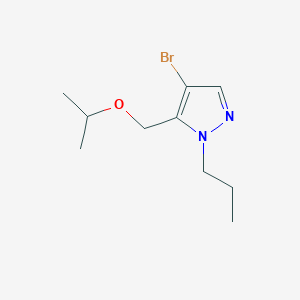
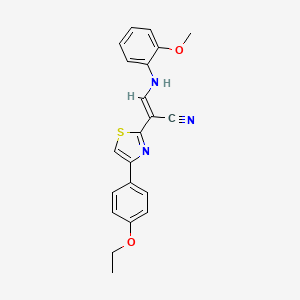
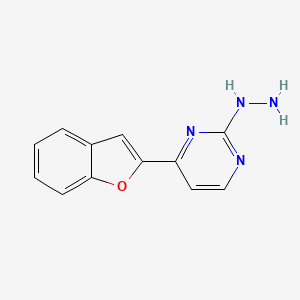
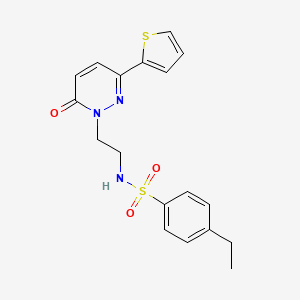
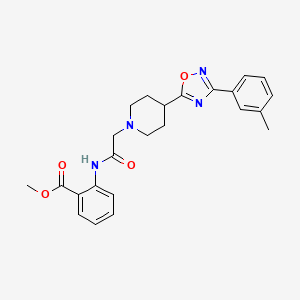
![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
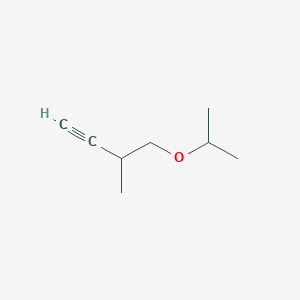
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)